An In-Depth Technical Guide to 1H-Indazole-6-sulfonamide: Structure, Properties, and Applications
An In-Depth Technical Guide to 1H-Indazole-6-sulfonamide: Structure, Properties, and Applications
Introduction
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds—molecular frameworks known to bind to specific biological targets—is a cornerstone of rational drug design. Among these, the indazole ring system and the sulfonamide functional group stand out for their remarkable versatility and prevalence in a wide array of therapeutic agents. The indazole core, a bicyclic aromatic heterocycle, is recognized for its ability to act as a bioisostere for other aromatic systems and engage in critical hydrogen bonding interactions within protein active sites.[1] Similarly, the sulfonamide moiety is a classic pharmacophore, prized for its chemical stability and capacity to mimic carboxylic acids, thereby improving metabolic stability and membrane permeability.
This guide provides a comprehensive technical overview of 1H-Indazole-6-sulfonamide , a molecule that synergistically combines these two powerful pharmacophores. We will delve into its core chemical properties, structural features, synthesis, and its emerging significance as a foundational structure in the development of targeted therapeutics, particularly in oncology. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this important chemical entity.
Molecular Structure and Physicochemical Properties
The foundational identity of any chemical compound lies in its structure and resulting physical properties. 1H-Indazole-6-sulfonamide is characterized by a sulfonamide group (-SO₂NH₂) attached to the 6-position of the 1H-indazole bicyclic ring. The thermodynamically stable 1H-tautomer is the most prevalent and biologically relevant form.[1]
The IUPAC name for this core structure is 1H-Indazole-6-sulfonamide . Its structural representation is provided below.
Caption: Chemical structure of 1H-Indazole-6-sulfonamide.
Key physicochemical properties, crucial for predicting its behavior in biological systems, are summarized in the table below. Note that while experimental data for the parent 1H-Indazole-6-sulfonamide is sparse, these computed values provide a reliable estimation for research purposes.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃O₂S | PubChem[2] |
| Molecular Weight | 197.22 g/mol | PubChem[2] |
| IUPAC Name | 1H-Indazole-6-sulfonamide | N/A (Standard Nomenclature) |
| XLogP3-AA (LogP) | 0.5 | PubChem (Computed)[2] |
| Hydrogen Bond Donors | 2 | PubChem (Computed)[2] |
| Hydrogen Bond Acceptors | 4 | PubChem (Computed)[2] |
| Rotatable Bond Count | 1 | PubChem (Computed)[2] |
Spectroscopic Characterization
Elucidation of the 1H-Indazole-6-sulfonamide structure relies on a combination of standard spectroscopic techniques. While a specific spectrum for this exact compound is not publicly available, the expected characteristic signals can be inferred from closely related analogues reported in the literature.[3]
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¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the indazole ring. The proton at C3 typically appears as a singlet, while the protons at C4, C5, and C7 would present as doublets or triplets, with coupling patterns dictated by their positions. The N-H proton of the indazole ring and the -NH₂ protons of the sulfonamide would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.
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¹³C NMR: The carbon NMR would display seven distinct signals corresponding to the seven carbon atoms of the indazole core. The chemical shifts would differentiate the carbons based on their electronic environment, with those adjacent to nitrogen atoms appearing at characteristic downfield shifts.
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Infrared (IR) Spectroscopy: The IR spectrum would provide key evidence for the functional groups. Strong characteristic absorption bands would be observed for the N-H stretching of the indazole and sulfonamide groups (typically in the 3200-3400 cm⁻¹ region). Crucially, strong, sharp peaks corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group would be prominent, typically around 1350 cm⁻¹ and 1170 cm⁻¹, respectively.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing an exact mass that matches the molecular formula, C₇H₇N₃O₂S.[2] The fragmentation pattern would likely show the loss of SO₂ or the sulfonamide group, providing further structural confirmation.
Synthesis and Reactivity
The synthesis of 1H-Indazole-6-sulfonamide is not commonly detailed as a final product but rather as a core intermediate for more complex derivatives. A logical and efficient synthetic pathway begins with a commercially available precursor, 1H-Indazol-6-amine .[4][5] The synthesis involves the reaction of the amino group with a source of sulfonyl functionality.
Caption: General synthetic workflow for 1H-Indazole-6-sulfonamide.
Experimental Protocol: Synthesis of 1H-Indazole-6-sulfonamide
This protocol is a representative procedure based on standard organic chemistry transformations for the synthesis of aryl sulfonamides from anilines.
CAUTION: This procedure involves corrosive and reactive chemicals. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
Step 1: Chlorosulfonylation of 1H-Indazol-6-amine
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Carefully add chlorosulfonic acid (3.0 equivalents) to a round-bottom flask equipped with a magnetic stirrer and a drying tube, cooled to 0 °C in an ice bath.
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To the cooled chlorosulfonic acid, add 1H-Indazol-6-amine (1.0 equivalent) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The causality here is to control the highly exothermic reaction between the amine and the strong acid, preventing degradation and side reactions.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
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Once the reaction is complete, very slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This quenches the excess chlorosulfonic acid and precipitates the product.
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Filter the resulting solid precipitate, which is the 1H-indazole-6-sulfonyl chloride intermediate. Wash the solid with cold water until the filtrate is neutral (pH ~7).
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Dry the intermediate under vacuum. This intermediate is often used in the next step without further purification due to its reactivity.
Step 2: Amination of 1H-Indazole-6-sulfonyl Chloride
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Suspend the crude 1H-indazole-6-sulfonyl chloride (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or acetone in a round-bottom flask.
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Cool the suspension to 0 °C in an ice bath.
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Add concentrated ammonium hydroxide (excess, ~5-10 equivalents) dropwise to the suspension. The use of excess ammonia drives the reaction to completion, ensuring full conversion of the sulfonyl chloride to the sulfonamide.
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Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
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Upon completion, remove the solvent under reduced pressure.
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Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 1H-Indazole-6-sulfonamide.
Applications in Drug Discovery and Medicinal Chemistry
The 1H-indazole-6-sulfonamide scaffold is a "privileged structure" in drug discovery, meaning it is a molecular framework capable of binding to multiple biological targets with high affinity. Its utility is most prominent in the development of protein kinase inhibitors for oncology.
Role as a Kinase Inhibitor Scaffold
Protein kinases are a major class of drug targets in cancer therapy. Many kinase inhibitors bind in the ATP-binding pocket, and the indazole moiety has proven to be an excellent "hinge-binder." It forms key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.
A notable example is the development of inhibitors for Polo-like kinase 4 (PLK4) , a master regulator of centriole duplication whose overexpression is linked to several cancers.[6] Researchers have used N-(1H-indazol-6-yl)benzenesulfonamide as the core structure to develop highly potent and selective PLK4 inhibitors.[6] In these designs:
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The 1H-indazole core anchors the molecule in the ATP-binding site by forming hydrogen bonds with hinge residues like Glu-90 and Cys-92.
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The sulfonamide linker and attached aryl group occupy an adjacent hydrophobic pocket, contributing to affinity and selectivity.
Caption: Conceptual binding of an indazole-sulfonamide inhibitor in a kinase active site.
This modular design allows for systematic modification of the aryl group to optimize potency, selectivity, and pharmacokinetic properties, making 1H-Indazole-6-sulfonamide a valuable starting point for fragment-based and structure-based drug design.[6]
Safety and Handling
Based on GHS classifications for the parent compound, 1H-indazole, and the precursor 1H-indazol-6-amine, 1H-Indazole-6-sulfonamide should be handled with care. It is predicted to be harmful if swallowed and may cause skin and serious eye irritation.[4] Standard laboratory safety protocols, including the use of PPE, are mandatory when handling this compound.
Conclusion and Future Outlook
1H-Indazole-6-sulfonamide is more than just a simple organic molecule; it is a powerful and versatile scaffold that sits at the intersection of proven pharmacophores. Its robust chemical nature, accessible synthesis, and demonstrated utility as a hinge-binding fragment make it an exceptionally valuable tool for medicinal chemists. The success of this core in developing potent PLK4 inhibitors highlights its potential for targeting other kinases and enzymes implicated in disease.
Future research will likely focus on expanding the diversity of libraries built upon this scaffold. Exploring novel substitutions on both the indazole and sulfonamide-appended aryl rings will continue to yield inhibitors with improved selectivity profiles and drug-like properties. As our understanding of the structural biology of disease targets grows, the rational application of privileged structures like 1H-Indazole-6-sulfonamide will remain a critical and efficient strategy in the quest for new medicines.
References
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PubChem. (n.d.). 1H-Indazole. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115577.
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- Lai, A.-Q., et al. (2025). Synthesis and Process Optimization of 1-(tert-Butoxycarbonyl)-7-Fluoro-3-Methyl-1H-Indazole-5-Carboxylic Acid. ChemistrySelect, 10(22), e202501123.
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